molecular formula C9H8N2O2 B11913118 2-Methyl-3-nitroindolizine CAS No. 39203-44-6

2-Methyl-3-nitroindolizine

Cat. No.: B11913118
CAS No.: 39203-44-6
M. Wt: 176.17 g/mol
InChI Key: JUAOFANUBWVWJG-UHFFFAOYSA-N
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Description

2-Methyl-3-nitroindolizine is a nitrogen-containing heterocyclic compound. Indolizines, including this compound, are known for their potential biological activities and applications in various fields such as medicinal chemistry and materials science . The indolizine core structure is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitroindolizine typically involves the cyclization of appropriate precursors. One common method is the radical cyclization of 2-methyl-3-nitropyridine derivatives. This process can be catalyzed by transition metals such as palladium or copper under specific conditions . Another approach involves the use of radical intermediates to construct the indolizine ring efficiently .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitroindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitroindolizine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

  • 2-Methyl-3-nitropyridine
  • 3-Nitroindolizine
  • 2-Methylindolizine

Comparison: 2-Methyl-3-nitroindolizine is unique due to the presence of both methyl and nitro groups on the indolizine core. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 2-Methyl-3-nitropyridine lacks the fused bicyclic structure, while 3-Nitroindolizine does not have the methyl group .

Properties

CAS No.

39203-44-6

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-methyl-3-nitroindolizine

InChI

InChI=1S/C9H8N2O2/c1-7-6-8-4-2-3-5-10(8)9(7)11(12)13/h2-6H,1H3

InChI Key

JUAOFANUBWVWJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)[N+](=O)[O-]

Origin of Product

United States

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